6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
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Description
6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C27H29NO6 and its molecular weight is 463.53. The purity is usually 95%.
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Biological Activity
The compound 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline (often abbreviated as DM-TIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of DM-TIQ, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
DM-TIQ can be synthesized through a multi-step process involving the reaction of various methoxy-substituted phenolic compounds. The synthesis typically begins with the formation of a chalcone intermediate followed by cyclization to create the tetrahydroisoquinoline structure. The detailed synthesis process includes:
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Formation of Chalcone :
- Reacting 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base.
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Cyclization :
- The chalcone is treated with 1H-1,2,4-triazol-5-amine to form the target compound through a condensation reaction.
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Purification :
- The crude product is purified via recrystallization techniques.
Anticancer Properties
Recent studies have focused on the anticancer potential of DM-TIQ and its derivatives. A series of compounds derived from DM-TIQ were evaluated for their cytotoxic effects against cancer cell lines such as K562 and K562/A02. Notably:
- Cytotoxicity Assay : The MTT assay revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.65 to 0.96 μM, indicating their potential as effective anticancer agents against multidrug-resistant cancer cells .
The mechanism of action for DM-TIQ involves inhibition of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapy. By inhibiting P-gp, DM-TIQ enhances the accumulation of chemotherapeutic agents within cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, DM-TIQ has shown neuroprotective effects in various models:
- Catechol O-Methyltransferase (COMT) Inhibition : Research indicates that DM-TIQ derivatives can act as inhibitors of COMT, which is involved in the metabolism of catecholamines . This property may have implications for treating neurological disorders where catecholamine levels are disrupted.
Study 1: Evaluation of Anticancer Activity
A study conducted on a series of DM-TIQ derivatives demonstrated their efficacy against K562/A02 cells. The results showed that specific modifications on the tetrahydroisoquinoline core could enhance anticancer activity while maintaining low cytotoxicity towards normal cells.
Compound | IC50 (μM) | P-gp Inhibition Ratio |
---|---|---|
6e | 0.66 | 24.13 |
6h | 0.65 | 24.50 |
7c | 0.96 | 16.59 |
Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of DM-TIQ in models of oxidative stress-induced neuronal damage. Results indicated that DM-TIQ significantly reduced neuronal apoptosis and oxidative stress markers.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-30-22-10-6-5-9-19(22)27(29)28-14-13-18-15-25(32-3)26(33-4)16-20(18)21(28)17-34-24-12-8-7-11-23(24)31-2/h5-12,15-16,21H,13-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIVTBJXDJZAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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